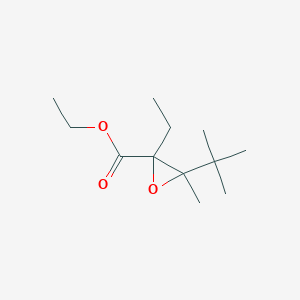
3-Ethynyl-5-(methylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-5-(methylamino)benzoic acid is an organic compound with the molecular formula C10H9NO2 It is a derivative of benzoic acid, featuring an ethynyl group at the 3-position and a methylamino group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5-(methylamino)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The amino group is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Sonogashira Coupling: The ethynyl group is introduced via a Sonogashira coupling reaction, where the methylamino derivative is reacted with ethynyl bromide in the presence of a palladium catalyst and copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynyl-5-(methylamino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Bases like potassium carbonate (K2CO3) and methyl iodide (CH3I) are used for methylation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Methylated derivatives.
Aplicaciones Científicas De Investigación
3-Ethynyl-5-(methylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-5-(methylamino)benzoic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-5-(trifluoromethyl)benzoic acid
- 3-(Methylamino)benzoic acid
Comparison
3-Ethynyl-5-(methylamino)benzoic acid is unique due to the presence of both an ethynyl and a methylamino group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in organic synthesis and potential therapeutic uses.
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
3-ethynyl-5-(methylamino)benzoic acid |
InChI |
InChI=1S/C10H9NO2/c1-3-7-4-8(10(12)13)6-9(5-7)11-2/h1,4-6,11H,2H3,(H,12,13) |
Clave InChI |
NHWSCQIUVZLWHG-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=CC(=C1)C(=O)O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate](/img/structure/B13560800.png)



![9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13560816.png)




